1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography , NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include looking at how the compound reacts with various reagents, and what products are formed .Physical and Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include looking at the compound’s spectroscopic properties .Scientific Research Applications
Electro-Optic Materials
Compounds with pyrrolidine structures have been explored for their applications in nonlinear optical (NLO) and electro-optic materials. For instance, research on heterocycle-based derivatives has led to the development of layer-by-layer self-assembled donor-acceptor chromophores, demonstrating significant potential in electro-optic applications. These materials exhibit promising properties, such as high transparency and nonlinear optical/electro-optic effects, which are crucial for various technological applications including optical data storage, sensors, and photonic devices (Facchetti et al., 2003).
Anticancer and Antimicrobial Agents
The structural framework similar to "1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea" has been incorporated into the design of novel heterocyclic compounds with significant biological activities. For example, new oxazole clubbed pyridyl-pyrazolines have been synthesized and shown to possess anticancer and antimicrobial activities. These studies highlight the potential of such compounds in contributing to the development of new therapeutic agents against cancer and infectious diseases (Katariya et al., 2021).
Molecular Docking Studies
Molecular docking studies of related compounds have provided insights into their potential as anticancer agents. By understanding the molecular interactions between these compounds and biological targets, researchers can identify promising candidates for further development into anticancer therapies. Such studies are critical for the rational design of new drugs with improved efficacy and specificity (Katariya et al., 2021).
Photophysical Properties
Research on chlorophyll derivatives with pyridyl groups has explored their synthesis, optical properties, and protonation behavior. These compounds exhibit interesting photophysical properties, such as intense fluorescence emissions, which could be leveraged in the development of photodynamic therapy agents and fluorescent markers for biological imaging (Yamamoto & Tamiaki, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c21-17-6-8-18(9-7-17)24-14-16(12-19(24)25)13-23-20(26)22-11-10-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQFQUUMSOUYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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